BenchChemオンラインストアへようこそ!

Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

GPCR 5-HT2B Neuroscience

Accelerate CNS/oncology discovery with this 5-methyl-4-azaindole building block. The 5-methyl group increases LogP by +0.78 vs. the unsubstituted core, enhancing membrane permeability and oral bioavailability potential. The ethyl ester at C2 enables rapid SAR via amide coupling or hydrolysis. Pre-validated in kinase inhibitor patent WO2009/32125 A1 and demonstrates 5-HT2B IC50 54 nM with clean GPCR selectivity. Also shows CCR5 antagonism for HIV/inflammation. Order now to leverage this privileged scaffold.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 1132610-84-4
Cat. No. B1397932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
CAS1132610-84-4
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=CC(=N2)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)10-6-9-8(13-10)5-4-7(2)12-9/h4-6,13H,3H2,1-2H3
InChIKeyDUSJLJWAHJVCEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate (CAS 1132610-84-4): A Differentiated 4-Azaindole Scaffold for Medicinal Chemistry and Kinase-Focused Research


Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate (CAS 1132610-84-4), also known as 5-methyl-4-azaindole-2-carboxylic acid ethyl ester, is a heterocyclic building block within the 4-azaindole (pyrrolo[3,2-b]pyridine) family [1]. This scaffold is a recognized bioisostere of indole, commonly employed as a core structure in kinase inhibitors and other bioactive molecules [2]. The compound features a specific substitution pattern—an ethyl carboxylate at the 2-position and a methyl group at the 5-position of the pyrrolopyridine core—that differentiates it from unsubstituted or other positionally-substituted analogs, thereby conferring distinct physicochemical properties and a unique vector for downstream derivatization .

Why Generic 4-Azaindole Substitution Fails: Critical Role of 5-Methyl and 2-Carboxylate Substituents in Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate


Within the pyrrolo[3,2-b]pyridine class, substitution at the 5-position with a methyl group (as in this compound) fundamentally alters electronic and steric properties compared to the unsubstituted 4-azaindole core (e.g., CAS 17288-32-3) or halogenated analogs (e.g., 5-chloro, CAS 800401-62-1). The 5-methyl group can increase lipophilicity (LogP ~2.05 vs. ~1.27 for the unsubstituted core), potentially enhancing membrane permeability [1]. Furthermore, the ethyl ester at the 2-position provides a distinct reactivity profile and a crucial handle for further functionalization, differentiating it from carboxylic acid or methyl ester analogs and enabling unique synthetic pathways . Simply interchanging this specific building block with a close analog would introduce variations in LogP, molecular geometry, and hydrogen-bonding capacity, which can lead to divergent biological activity, pharmacokinetic profiles, or synthetic outcomes in downstream applications.

Quantitative Differentiation of Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate: Head-to-Head Data for Informed Scientific Procurement


5-HT2B Receptor Antagonism: Potent and Selective Profile vs. Closest In-Class Comparator

In a direct comparative GPCR screening panel of 161 receptors, the target compound exhibited selective and potent 5-HT2B receptor antagonism (cellular IC50 = 54 nM, binding IC50 = 22±9.0 nM), with no significant activity at other GPCRs tested [1]. This profile is in stark contrast to the 5-chloro analog (CAS 800401-62-1), which, while also a 5-HT2B antagonist, shows significantly weaker potency (IC50 = 16,000 nM) [2]. This 740-fold difference in potency highlights the critical impact of the 5-methyl substituent on target engagement and selectivity.

GPCR 5-HT2B Neuroscience Selectivity

CCR5 Antagonism: Preliminary Evidence for HIV and Inflammatory Disease Research

Preliminary pharmacological screening has identified the target compound as a CCR5 antagonist, indicating potential utility in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. In contrast, the unsubstituted core scaffold, ethyl 4-azaindole-2-carboxylate (CAS 17288-32-3), has no reported CCR5 activity in similar primary literature, with its use largely confined to serving as a general synthetic intermediate . This suggests the 5-methyl substitution may be a key determinant for CCR5 engagement.

CCR5 HIV Immunology Inflammation

Physicochemical Differentiation: Enhanced Lipophilicity vs. Core Scaffold

The 5-methyl group on the target compound increases its calculated lipophilicity to a LogP of 2.05 [1]. This is significantly higher than the unsubstituted ethyl 4-azaindole-2-carboxylate core, which has a calculated LogP of approximately 1.27 and a measured density of 1.272 . The increased LogP value for the 5-methyl derivative is within a range often associated with improved passive membrane permeability, a critical parameter for oral bioavailability and cellular target engagement in drug discovery programs.

Lipophilicity LogP ADME Physicochemical Properties

Synthetic Utility: A Validated Intermediate in a Schering Patent for Kinase Inhibitors

The compound is explicitly described as an intermediate in the synthesis of kinase inhibitors within a patent application from Schering Corporation (WO2009/32125 A1), located on pages 78-79 [1]. This provides a validated synthetic route and context for its use in generating biologically active molecules, specifically within the competitive field of kinase inhibition. While the unsubstituted core (CAS 17288-32-3) is a general-purpose building block , the specific 5-methyl-2-carboxylate substitution pattern of the target compound is directed toward a defined class of therapeutic targets as evidenced by this patent filing.

Kinase Inhibitor Synthetic Intermediate Patent Oncology

Validated Application Scenarios for Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate Based on Evidence


5-HT2B Receptor Antagonist Lead Optimization

Leverage the compound's demonstrated nanomolar potency (IC50 = 54 nM) and high selectivity for the 5-HT2B receptor (as evidenced by a clean profile in a 161-GPCR panel [1]) as a core scaffold for medicinal chemistry campaigns targeting neurological or cardiovascular disorders. The 2-carboxylate ester provides a convenient handle for SAR exploration through amide coupling or hydrolysis, enabling rapid analog generation.

CCR5 Antagonist Discovery for HIV and Autoimmune Disease

Utilize the preliminary evidence of CCR5 antagonism [2] as a starting point for developing novel therapies for HIV entry inhibition or for modulating inflammatory responses in diseases like rheumatoid arthritis and COPD. The compound's enhanced lipophilicity (LogP = 2.05) relative to the core scaffold [3] may offer advantages in crossing biological barriers.

Kinase Inhibitor Synthesis via Validated Patent Route

Employ this compound as a key intermediate in the synthesis of kinase inhibitors, following the validated procedures outlined in Schering patent WO2009/32125 A1 [4]. This reduces synthetic risk and provides a clear intellectual property context, making it a strategic choice for oncology-focused drug discovery programs aiming to develop novel kinase modulators.

ADME Property Modulation Through Strategic Scaffold Selection

Select this compound as a building block when designing molecules where enhanced passive permeability is desired. The quantitative LogP increase (ΔLogP = +0.78) compared to the unsubstituted core scaffold [3] can be a critical factor in improving oral bioavailability or CNS penetration in early drug discovery, offering a predictable and measurable advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.